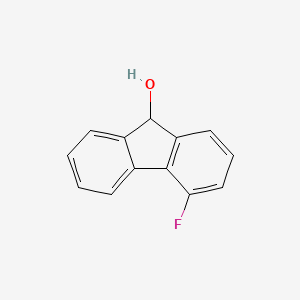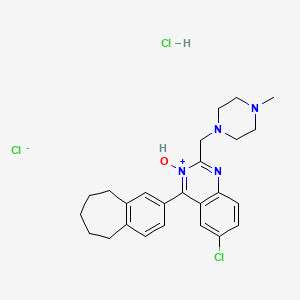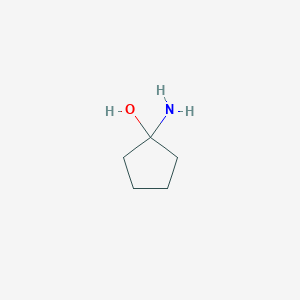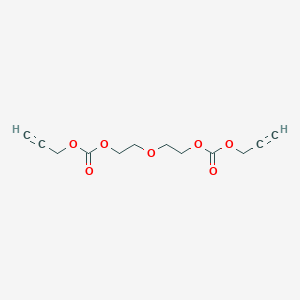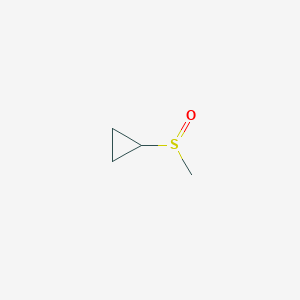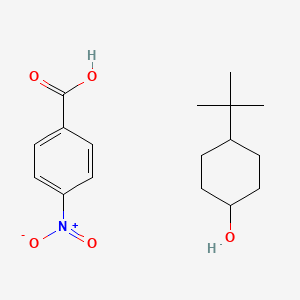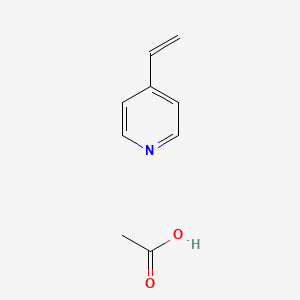
Acetic acid;4-ethenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-ethenylpyridine is a compound that combines the properties of acetic acid and 4-ethenylpyridine Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-ethenylpyridine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.
化学反应分析
Types of Reactions
Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridines.
科学研究应用
Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in its ring structure.
4-Vinylpyridine: Similar to 4-ethenylpyridine but with a vinyl group instead of an ethenyl group.
Acetic Acid: A simple carboxylic acid known for its sour taste and pungent smell.
Uniqueness
Acetic acid;4-ethenylpyridine is unique due to its combination of properties from both acetic acid and 4-ethenylpyridine. This dual nature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as both an acid and a base, as well as its potential to form coordination complexes, sets it apart from other similar compounds.
属性
CAS 编号 |
76741-72-5 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
acetic acid;4-ethenylpyridine |
InChI |
InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
InChI 键 |
FOSQNSTXNUWWJV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C=CC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


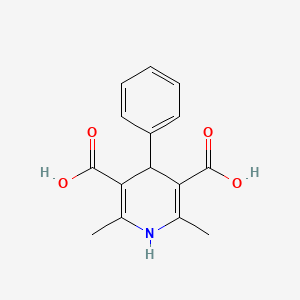
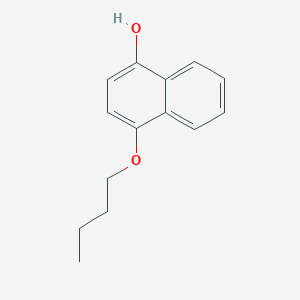
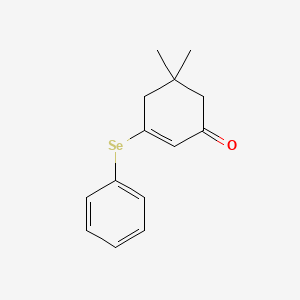
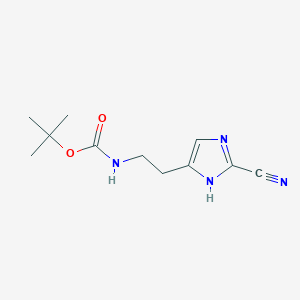
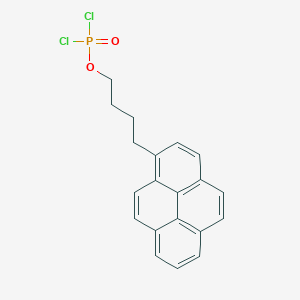

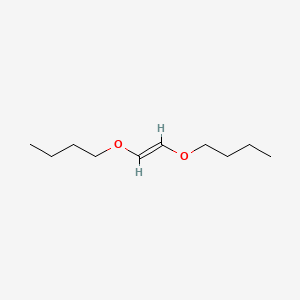
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
